molecular formula C40H40BClF4N2 B2880889 (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;tetrafluoroborate CAS No. 761432-01-3

(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;tetrafluoroborate

Cat. No.: B2880889
CAS No.: 761432-01-3
M. Wt: 671.03
InChI Key: NCSWZYLZICMBBW-UHFFFAOYSA-N
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Description

This compound belongs to the class of bis(indolyl)carbenium ions stabilized by a tetrafluoroborate counterion . Its structure features two benzo[e]indole units connected via conjugated ethenyl and cyclohexenylidene bridges, with chloro and trimethyl substituents enhancing electronic delocalization and steric stabilization. The extended π-conjugation system enables strong absorption in the visible to near-infrared (NIR) region, making it relevant for applications such as organic dyes, photodynamic therapy, or bioimaging . The tetrafluoroborate anion improves solubility in polar organic solvents and stabilizes the cationic indolium core against nucleophilic attack .

Synthetic routes for analogous bis(indolyl)carbenium salts typically involve condensation of indole derivatives with aldehydes or ketones, followed by acid-mediated cyclization and counterion exchange with HBF₄ .

Properties

IUPAC Name

(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40ClN2.BF4/c1-39(2)34(42(5)32-22-18-26-12-7-9-16-30(26)36(32)39)24-20-28-14-11-15-29(38(28)41)21-25-35-40(3,4)37-31-17-10-8-13-27(31)19-23-33(37)43(35)6;2-1(3,4)5/h7-10,12-13,16-25H,11,14-15H2,1-6H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSWZYLZICMBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=C(C(=CC=C5C(C6=C(N5C)C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C(/C(=C/C=C/5\C(C6=C(N5C)C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40BClF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;tetrafluoroborate is a complex organic molecule with potential applications in medicinal chemistry and biological research. Its structure includes a chloro group and a benzo[e]indole core, which are associated with various biological activities.

  • Molecular Formula : C40H40ClN2
  • Molecular Weight : 584.2 g/mol
  • CAS Number : 134127-47-2
  • IUPAC Name : (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an anticancer agent and its role in cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structural motifs to the one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. This is often mediated by the interaction with specific receptors or enzymes involved in cancer cell growth.

Case Studies

  • Study on Indole Derivatives : A study highlighted that derivatives of indole, similar to this compound, showed promising results in inhibiting tumor growth in vitro and in vivo. The mechanism involved the modulation of key signaling pathways related to cell survival and apoptosis.
    CompoundIC50 (µM)Cell LineReference
    Indole Derivative A5.4MCF7 (Breast Cancer)
    Indole Derivative B8.7HeLa (Cervical Cancer)
  • Fluorescent Probes for Imaging : The compound's structural features allow it to be utilized as a fluorescent probe in biomedical imaging. This application is particularly useful for tracking cellular processes and monitoring tumor responses to treatment.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds:

  • Synthesis Techniques : Multi-step organic synthesis methods are employed to create derivatives that retain or enhance biological activity.
    StepReagents/ConditionsYield (%)
    Step 1Chloroacetyl chloride, Base85%
    Step 2Cyclization under acidic conditions75%

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and related bis(indolyl)carbenium salts:

Compound Substituents Molecular Weight Key Properties Applications References
Target Compound Chloro, trimethyl ~750 (estimated) High conjugation; NIR absorption; enhanced stability Dyes, sensors, phototherapy
1-Butyl-2-[2-[3-[(E)-2-(1-butyl-6-chlorobenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexenyl]ethenyl]-6-chlorobenzo[cd]indolium tetrafluoroborate (IR-1048) Butyl, chloro 814.82 λₐᵦₛ ~800 nm; high photostability NIR fluorescence probes
1-Benzyl-3-(4-methylbenzylidene)-3H-indolium tetrafluoroborate Benzyl, methyl 396.25 λₐᵦₛ ~500 nm; moderate solubility in CH₂Cl₂ Model for synthetic methodology studies
1,3,3-Trimethyl-2-[(E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclohexenyl)ethenyl]-3H-indolium tetrafluoroborate Phenyl, trimethyl ~700 (estimated) Red-shifted absorption vs. target compound; lower thermal stability Organic electronics
2-((E)-3-{5,5-Dimethyl-3-[(E)-3-(1,3,3-trimethylindol-2-ylidene)propenyl]-2-cyclohexenylidene}-propenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate Alkyl, cyclohexenyl 712.78 Enhanced solubility in THF; λₐᵦₛ ~650 nm Dye-sensitized solar cells (DSSCs)

Electronic and Photophysical Properties

  • Chloro Substituents: The target compound’s chloro groups act as electron-withdrawing moieties, red-shifting absorption maxima compared to non-halogenated analogs (e.g., 1-benzyl-3-(4-methylbenzylidene)-3H-indolium tetrafluoroborate, λₐᵦₛ ~500 nm) . This aligns with trends observed in IR-1048 (λₐᵦₛ ~800 nm), where chloro and butyl groups synergistically enhance NIR performance .
  • Trimethyl vs. Bulky Alkyl Groups : Trimethyl substituents on the benzo[e]indole units improve solubility in aprotic solvents (e.g., DMSO, DMF) compared to bulkier butyl or benzyl groups, which may reduce crystallization tendencies .

Stability and Reactivity

Bis(indolyl)carbenium salts are stabilized by resonance delocalization and the weakly coordinating tetrafluoroborate anion . The target compound’s trimethyl groups further sterically shield the cationic core, reducing susceptibility to nucleophilic attack compared to less-substituted derivatives like 3-indolylsulfonium salts . However, its chloro substituents may render it more reactive toward nucleophilic aromatic substitution than non-halogenated analogs .

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